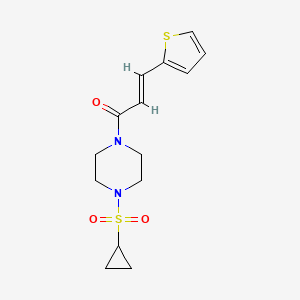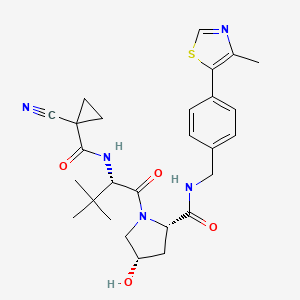![molecular formula C18H29NO B2420939 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine CAS No. 201138-10-5](/img/structure/B2420939.png)
1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine (DAC) is a compound derived from a class of organic molecules known as piperidines. It’s a part of the larger family of adamantanes, which are polycyclic hydrocarbons with unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
The synthesis of DAC involves the polymerization of dialkyl fumarates containing bulky adamantyl ester groups . This process is carried out using conventional radical polymerization in the presence of a radical initiator .Molecular Structure Analysis
Adamantanes, including DAC, are characterized by a high degree of symmetry . They consist of fused chair-form cyclohexane rings with the same structure as a diamond lattice .Chemical Reactions Analysis
The chemical reactions involving DAC are primarily related to the polymerization of dialkyl fumarates . The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .Physical And Chemical Properties Analysis
Adamantane-containing compounds like DAC are known for their excellent thermal stability . They also have unique solid-state properties due to the alignment and anisotropic features of their rigid chains .Applications De Recherche Scientifique
Organometallic Chemistry
Research in organometallic chemistry has explored the synthesis and properties of compounds related to 1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine, highlighting their potential in activating C–H bonds of moderately acidic substrates through specific donor–acceptor functionality. These compounds exhibit varying molecular structures and reactivities depending on their metal atoms and substituents, demonstrating their utility in hydroalumination or hydrogallation reactions (Uhl et al., 2016).
Antimicrobial and Antiviral Activities
The antimicrobial properties of piperine amide analogs, including those with adamantyl and monoterpene-derived fragments, have been studied, revealing significant activity against Mycobacterium tuberculosis H37Rv. These compounds offer a promising avenue for developing new treatments with low cytotoxicity against human cells (Philipova et al., 2018). Additionally, the anti-HIV-1 activity of certain 5-(1-adamantyl)-2-substituted thio-1,3,4-oxadiazoles and 5-(1-adamantyl)-3-substituted aminomethyl-1,3,4-oxadiazoline-2-thiones has been evaluated, identifying compounds with potential for reducing viral replication (El-Emam et al., 2004).
Synthesis and Evaluation of Novel Compounds
Research has also focused on synthesizing novel compounds for potential therapeutic applications, including inhibitors of human and murine soluble epoxide hydrolase, which have shown promise in reducing inflammatory pain. These studies highlight the significance of the adamantyl group in enhancing the pharmacokinetic parameters and efficacy of these compounds (Rose et al., 2010).
Structural and Reactivity Investigations
Investigations into the structural effects on the reactivity of carbon radicals in homolytic aromatic substitution have shed light on the nucleophilicity of bridgehead radicals, including those derived from adamantyl groups. These studies provide valuable insights into the mechanisms underlying these reactions and the influence of structural factors on reactivity (Fiorentino et al., 1977).
Safety and Hazards
Orientations Futures
The future directions for DAC and similar compounds involve further exploration of their unique properties and potential applications. These compounds have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials . Their high reactivity and unique properties make them promising candidates for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
Propriétés
IUPAC Name |
(3,5-dimethyl-1-adamantyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO/c1-16-8-14-9-17(2,11-16)13-18(10-14,12-16)15(20)19-6-4-3-5-7-19/h14H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQJQZZVKELIUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(=O)N4CCCCC4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethyl-1-adamantyl)carbonyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-phenylpropyl)-1H-imidazol-2-yl]methanamine](/img/structure/B2420856.png)
![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2420859.png)



![N-[[4-(1-Aminoethyl)phenyl]methyl]-2-(2,3-dihydro-1H-inden-5-yl)acetamide;hydrochloride](/img/structure/B2420865.png)

![Ethyl 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2420869.png)
![3-(4-phenoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2420871.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2420872.png)
![4,6-Dimethyl-2-phenylthieno[2,3-b]pyridin-3-amine](/img/structure/B2420873.png)

![N-(3-chloro-4-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2420876.png)
